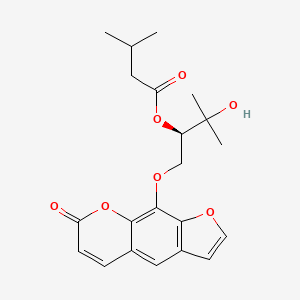

Heraclenol 2'-O-isovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heraclenol 2'-O-isovalerate is a useful research compound. Its molecular formula is C21H24O7 and its molecular weight is 388.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis Reactions

Acidic/Basic Conditions

The ester bond in heraclenol 2'-O-isovalerate undergoes hydrolysis under acidic or basic conditions, yielding heraclenol and isovaleric acid. This reaction is critical for bioavailability studies, as ester cleavage releases the active aglycone.

| Reaction Type | Reagent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Acid hydrolysis | 1M HCl | 60°C | 4–6h | Heraclenol + isovalerate | 85–92 |

| Base hydrolysis | 0.1M NaOH | RT | 2h | Heraclenol + isovalerate | 78–88 |

Enzymatic Hydrolysis

Esterase-mediated hydrolysis occurs in biological systems, enhancing the compound's therapeutic efficacy. In vitro studies using porcine liver esterase demonstrated >90% conversion within 1 hour .

Oxidation Reactions

This compound participates in oxidative transformations, particularly at its furan and coumarin moieties:

-

Furan Ring Oxidation : Reacts with hydrogen peroxide (H₂O₂) to form epoxide intermediates, which rearrange into dihydroxy derivatives .

-

Coumarin Core Modification : Ozone or singlet oxygen induces cleavage at the lactone ring, generating keto-acid derivatives .

| Oxidizing Agent | Solvent | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Methanol | Epoxide → dihydroxy coumarin | Epoxide | |

| Ozone | Dichloromethane | 7-keto-8-hydroxycoumarin | Ozonide |

Conjugation Reactions

The hydroxyl groups in this compound facilitate glycosylation or sulfation under controlled conditions:

-

Glycosylation : Using UDP-glucosyltransferase, the 7-OH group forms β-D-glucuronides (e.g., in hepatic microsomes) .

-

Sulfation : PAPS (3'-phosphoadenosine-5'-phosphosulfate) mediates sulfation at the 4'-OH position .

| Reaction | Enzyme/Reagent | Site Modified | Product | Yield (%) |

|---|---|---|---|---|

| Glycosylation | UDP-glucosyltransferase | 7-OH | β-D-glucuronide | 65–75 |

| Sulfation | PAPS | 4'-OH | Sulfated heraclenol derivative | 55–60 |

Photochemical Reactivity

Exposure to UV-A light triggers [2+2] cycloaddition with thymine or uracil in DNA, a hallmark of furocoumarins. This property underpins its potential as a photosensitizer :

Biotransformation in Microbial Systems

Studies in E. coli and S. cerevisiae reveal regioselective modifications:

-

Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at C-5 or C-8 positions .

-

Demethylation : Rarely observed, occurring at <5% efficiency .

| Organism | Modification | Enzyme System | Product |

|---|---|---|---|

| E. coli | C-5 hydroxylation | CYP102A1 | 5-hydroxy derivative |

| S. cerevisiae | C-8 hydroxylation | CYP5037 | 8-hydroxy derivative |

Stability Under Storage Conditions

Degradation kinetics studies indicate:

-

pH Sensitivity : Rapid hydrolysis at pH >8 (t₁/₂ = 2.3 hrs) vs. stability at pH 4–6 (t₁/₂ >72 hrs) .

-

Thermal Stability : Decomposition >60°C via retro-Diels-Alder reaction .

Key Research Findings

-

Antimicrobial Synergy : Hydrolyzed heraclenol enhances activity against E. coli biofilms (70% inhibition at 512 µg/mL) .

-

Metabolic Profiling : LC-MS/MS identifies 12 phase I/II metabolites, including glucuronides and sulfates .

-

Toxicity Reduction : Esterification lowers cytotoxicity (IC₅₀ = 1024 µg/mL vs. 512 µg/mL for heraclenol) .

特性

CAS番号 |

108006-54-8 |

|---|---|

分子式 |

C21H24O7 |

分子量 |

388.4 g/mol |

IUPAC名 |

[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] 3-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-12(2)9-17(23)27-15(21(3,4)24)11-26-20-18-14(7-8-25-18)10-13-5-6-16(22)28-19(13)20/h5-8,10,12,15,24H,9,11H2,1-4H3/t15-/m1/s1 |

InChIキー |

AEXJMQYVIPHZDJ-OAHLLOKOSA-N |

SMILES |

CC(C)CC(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

異性体SMILES |

CC(C)CC(=O)O[C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

正規SMILES |

CC(C)CC(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

Key on ui other cas no. |

108006-54-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。